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molecular formula C11H12N2O2 B8771603 (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol

(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol

Cat. No. B8771603
M. Wt: 204.22 g/mol
InChI Key: KDSHULYLBOUVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645756B2

Procedure details

4.06 g (41.0 mmol) of manganese dioxide was added to a chloroform solution (30 ml) of 1.67 g (8.20 mmol) of the obtained [5-(4-methoxyphenyl)-2H-pyrazol-3-yl]-methanol, and stirred at 80° C. for 8 hours. The reaction liquid was filtered through Celite, and concentrated under reduced pressure to obtain 762 mg (yield: 44%) of 5-(4-methoxyphenyl)-2H-pyrazole-3-carbaldehyde as a white solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH2:14][OH:15])[NH:12][N:13]=2)=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[NH:12][N:13]=2)=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1C=C(NN1)CO
Name
Quantity
4.06 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=C(NN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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